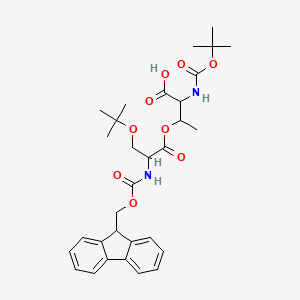

Boc-Thr(Fmoc-Ser(tBu))-OH

Description

Contextualization within Modern Peptide Synthesis Strategies

Boc-Thr(Fmoc-Ser(tBu))-OH is one such specialized building block. It is an isoacyl dipeptide that can be incorporated into a peptide sequence to introduce a temporary "kink" in the peptide backbone. This disruption of the regular amide-linked structure helps to prevent the formation of intermolecular hydrogen bonds that lead to aggregation. peptide.com This building block is particularly useful in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. frontiersin.org

Role of Orthogonal Protecting Groups in Complex Amino Acid Derivatives

The successful synthesis of complex peptides often requires the use of multiple protecting groups that can be removed under different conditions. This concept is known as orthogonality. masterorganicchemistry.com The protecting groups on this compound are a prime example of an orthogonal protection scheme.

Boc (tert-butyloxycarbonyl): This group protects the N-terminus of the threonine residue. It is stable to the basic conditions used to remove the Fmoc group but can be cleaved with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl): This group protects the amino group of the serine residue that is ester-linked to the threonine side chain. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. ub.edusigmaaldrich.com

tBu (tert-butyl): This group protects the hydroxyl group of the serine side chain. Like the Boc group, it is acid-labile and is removed during the final cleavage of the peptide from the solid support with strong acid.

This orthogonal arrangement allows for the selective deprotection and extension of the peptide chain from the N-terminus of the serine residue while the rest of the molecule remains protected. The ability to selectively unmask different functional groups is essential for the synthesis of branched, cyclic, or otherwise modified peptides. sigmaaldrich.comuv.es

Conceptual Framework of Isoacyl Dipeptides in Chemical Biology and Synthesis

The utility of this compound is rooted in the concept of isoacyl dipeptides and their relationship to depsipeptides.

A depsipeptide is a peptide analog where one or more of the amide bonds are replaced by an ester bond. wikipedia.orgwikipedia.org This substitution has a significant impact on the molecule's structure and properties. The replacement of an amide linkage with an ester linkage removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets that are often responsible for aggregation. wikipedia.orgcollinsdictionary.com Depsipeptides also exhibit greater conformational flexibility due to the lower rotational barrier of the ester bond compared to the amide bond. wikipedia.org

Isoacyl dipeptides are used to create depsipeptide segments within a larger peptide chain. peptide.com In the case of this compound, the serine residue is acylated onto the side-chain hydroxyl group of the threonine, forming an ester linkage. google.com When this building block is incorporated into a peptide sequence, it creates a depsipeptide analog at that specific position. peptide.com

The incorporation of isoacyl dipeptides offers several strategic advantages in peptide synthesis:

Improved Solubility and Reduced Aggregation: The primary benefit is the disruption of inter-chain hydrogen bonding, which significantly improves the solubility of the growing peptide chain and prevents aggregation. peptide.compeptide.com This is particularly beneficial for the synthesis of hydrophobic peptides, such as the A-chain of insulin (B600854). researchgate.netnih.gov

Facilitated Purification: Because the depsipeptide form is more soluble, it is often easier to purify using standard techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), which is typically performed under acidic conditions where the depsipeptide is stable. peptide.com

Traceless Modification: The isoacyl linkage is a temporary modification. After purification, the depsipeptide can be converted to the native peptide through a spontaneous O-to-N acyl migration. This intramolecular rearrangement occurs under neutral or slightly basic pH conditions (typically pH 7.4 or higher), reforming the natural amide bond. peptide.comnih.gov This process is often referred to as a "traceless" modification because the final product is indistinguishable from the native peptide. researchgate.netwestlake.edu.cn

Reduced Racemization: When used in segment condensation strategies, peptides with a C-terminal isoacyl dipeptide can be coupled with little racemization of the C-terminal amino acid. peptide.com

Enhanced Synthetic Efficiency: By mitigating aggregation, isoacyl dipeptides enable the efficient synthesis of large peptides and even small proteins that would otherwise be inaccessible by conventional methods. peptide.comgoogle.com This has been demonstrated in the total chemical synthesis of proteins like a 358-residue DNA polymerase mutant. researchgate.net

| Feature | Description |

| Compound Name | This compound |

| CAS Number | 200547-50-8 |

| Molecular Formula | C39H46N2O9 |

| Molecular Weight | 686.79 g/mol |

| Protecting Group | Chemical Name | Cleavage Condition |

| Boc | tert-butyloxycarbonyl | Acidic (e.g., TFA) |

| Fmoc | 9-fluorenylmethoxycarbonyl | Basic (e.g., piperidine) |

| tBu | tert-butyl | Acidic (e.g., TFA) |

Structure

2D Structure

Properties

Molecular Formula |

C31H40N2O9 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35) |

InChI Key |

YCWYIOBWFQMUSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Routes and Chemical Transformations of Boc Thr Fmoc Ser Tbu Oh

Convergent Synthesis Methodologies for Isoacyl Dipeptides

Convergent synthesis strategies are employed to prepare isoacyl dipeptides, which are valuable intermediates for the synthesis of peptides prone to aggregation and difficult sequences. bachem.comnih.gov These methods involve the separate synthesis of peptide fragments that are subsequently coupled, a technique that can improve solubility and reduce side reactions. peptide.com The "O-Acyl isopeptide method" is a notable approach where the native N-acyl peptide bond is replaced by an O-acyl isopeptide bond at a hydroxy amino acid residue like serine or threonine. springernature.comnih.gov This alteration often results in intermediates with enhanced solubility. nih.gov

Ester Bond Formation Between Threonine and Serine Residues

The formation of an ester bond between the carboxyl group of one amino acid and the hydroxyl group of another, such as threonine and serine, is a key step in creating depsipeptides or isoacyl dipeptides. peptide.com In the context of Boc-Thr(Fmoc-Ser(tBu))-OH, this would involve the formation of an ester linkage between the threonine backbone and the serine side chain. Serine/Threonine Ligation (STL) is a powerful chemoselective ligation method that involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide with an N-terminal serine or threonine residue. acs.orgnih.gov This process ultimately forms a native peptide bond through an N,O-benzylidene acetal-linked intermediate. pnas.orgnih.gov The use of isoacyl dipeptides can disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving the solubility of the peptide. peptide.com

Amide Bond Formation for Dipeptide Assembly

The formation of an amide bond, the fundamental linkage in peptides, requires the activation of a carboxyl group and the protection of the α-amino group to prevent unwanted side reactions like polymerization. gtpeptide.comresearchgate.net The process typically involves three main steps: protection of functional groups not involved in the bond formation, activation of the carboxyl group of the N-protected amino acid, and the coupling reaction itself. gtpeptide.com Various coupling reagents have been developed to facilitate this reaction efficiently and with minimal racemization. researchgate.net In convergent synthesis, pre-formed dipeptide units can be utilized to avoid certain side reactions that can occur during stepwise solid-phase peptide synthesis (SPPS). peptide.com

Stereochemical Purity and Control During Synthesis

Maintaining stereochemical integrity is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. highfine.comnih.gov The primary risk of racemization occurs during the activation of the carboxylic acid group for amide bond formation. highfine.compeptide.com

The mechanism of racemization can proceed through two main pathways: direct enolization (abstraction of the α-proton by a base) or, more commonly, through the formation of a 5(4H)-oxazolone intermediate. nih.govbachem.comoup.com The formation of this planar intermediate allows for the loss of stereochemistry at the α-carbon. oup.com

Several factors influence the degree of racemization:

Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some reagents can promote racemization. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) are often used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC). highfine.compeptide.combachem.com These additives form active esters that react faster with the amine component, suppressing the formation of the oxazolone (B7731731) intermediate. highfine.com

Bases: Organic bases are often required for coupling reactions, but their basicity and steric hindrance can impact racemization. highfine.combachem.com Weakly basic, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases such as N,N-diisopropylethylamine (DIEA) to minimize α-proton abstraction. highfine.combachem.com

Amino Acid Residues: Certain amino acids, like cysteine and histidine, are particularly susceptible to racemization. peptide.com The bulky protecting groups present in this compound can also influence the reaction environment.

To ensure stereochemical purity, synthesis protocols employ optimized coupling strategies and rigorous analytical characterization, such as chiral chromatography and NMR spectroscopy, to detect and quantify any potential epimerization. grace.comnih.gov

Table 2: Strategies to Minimize Racemization

| Factor | Strategy | Rationale |

|---|---|---|

| Activation Step | Use of additives like HOBt, HOAt, or Oxyma with coupling reagents (e.g., DIC). | Forms reactive intermediates that suppress the formation of the racemization-prone oxazolone ring. highfine.compeptide.com |

| Base Selection | Employ sterically hindered and weaker bases (e.g., N-methylmorpholine, collidine). | Reduces the likelihood of direct α-proton abstraction from the activated amino acid. highfine.combachem.com |

| Reaction Conditions | Maintain low temperatures during coupling. | Slows down the rate of the competing racemization reaction. |

| Solvent | Choice of solvent can influence reaction pathways. | Solvents can affect the stability of intermediates and transition states. |

Considerations for Industrial-Scale Production

Transitioning the synthesis of a complex building block like this compound from the laboratory to an industrial scale introduces significant challenges related to cost, efficiency, safety, and regulatory compliance. bachem.comproteogenix.science

Key considerations include:

Cost and Scalability: The raw materials, particularly protected amino acids and coupling reagents, can be expensive. rsc.org Processes must be optimized to maximize yield and minimize the use of excess reagents, which is a common practice in lab-scale solid-phase synthesis. iris-biotech.de The longer synthesis pathway required for such novel building blocks can also increase development timelines and costs. grace.com

Purification: Purification is often a major bottleneck in large-scale peptide manufacturing. bachem.combachem.com While reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, its reliance on large volumes of organic solvents makes it costly and environmentally challenging at an industrial scale. bachem.combachem.com For protected fragments, which are often insoluble in aqueous solutions, normal-phase chromatography on silica (B1680970) gel may be a viable alternative. nih.govbiotage.com Developing scalable purification methods, such as crystallization or alternative chromatographic techniques like multicolumn countercurrent solvent gradient purification (MCSGP), is crucial for economic viability. bachem.comrsc.org

Waste Management and Sustainability: Large-scale synthesis generates substantial amounts of chemical waste, including hazardous solvents and reagents. proteogenix.science Developing more sustainable or "green" chemical processes, such as reducing solvent usage or using recyclable resins, is an increasing focus in industrial peptide production. bachem.comproteogenix.science

Process Control and Regulatory Compliance: For building blocks intended for therapeutic peptides, manufacturing must adhere to Good Manufacturing Practices (GMP). This requires robust process controls to ensure consistent product quality and purity, as well as comprehensive documentation and analytical characterization to meet stringent regulatory standards. grace.combachem.com In-process monitoring is critical to prevent the accumulation of impurities that can complicate downstream processing. polypeptide.com

Table 3: Comparison of Lab-Scale vs. Industrial-Scale Synthesis

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagent Use | Use of large excess is common to drive reactions to completion. | Stoichiometry is optimized to reduce cost and waste. |

| Purification | Primarily RP-HPLC. bachem.com | Focus on scalable methods like crystallization, precipitation, or advanced chromatography (e.g., MCSGP). bachem.comrsc.org |

| Solvent Volume | Manageable quantities. | A major cost and environmental concern, requiring recovery and recycling systems. bachem.comproteogenix.science |

| Process Control | Manual monitoring and adjustments are typical. | Automated and tightly controlled processes with extensive in-process analytics. bachem.compolypeptide.com |

| Regulatory | Less stringent. | Must comply with GMP and other regulatory requirements. grace.com |

Mechanistic Insights into Reactions Involving Boc Thr Fmoc Ser Tbu Oh

Elucidation of Esterification Mechanisms within Dipeptide Synthesis

The synthesis of the isoacyl dipeptide Boc-Thr(Fmoc-Ser(tBu))-OH involves the formation of an ester linkage between the side-chain hydroxyl group of N-Boc-L-threonine and the carboxylic acid of N-Fmoc-O-tert-butyl-L-serine. This reaction is a cornerstone of its utility, creating a depsipeptide unit that can be incorporated into larger peptide chains. The mechanism of this esterification is typically facilitated by standard peptide coupling reagents, which activate the carboxyl group of the serine derivative, making it susceptible to nucleophilic attack by the hydroxyl group of threonine.

The process generally follows these steps:

Carboxyl Group Activation: A coupling reagent, such as a carbodiimide (B86325) (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or a phosphonium/aminium salt (e.g., HBTU, HATU), reacts with the carboxylic acid of Fmoc-Ser(tBu)-OH. This forms a highly reactive intermediate, such as an O-acylisourea or an activated ester. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and suppress side reactions by forming a less reactive, but more selective, activated ester.

Nucleophilic Attack: The side-chain hydroxyl group of Boc-Thr-OH, acting as a nucleophile, attacks the carbonyl carbon of the activated serine intermediate.

Ester Bond Formation: The tetrahedral intermediate formed in the previous step collapses, eliminating the leaving group (e.g., dicyclohexylurea) and forming the desired ester bond.

The success of this esterification relies on the careful selection of coupling reagents and reaction conditions to ensure high yield and prevent side reactions. The use of the Fmoc protecting group on the serine's amine and the Boc group on the threonine's amine prevents their participation in the reaction, thereby ensuring the correct regiochemistry. ub.edu Studies on analogous structures have shown that the choice of protecting group is critical; for instance, attempts to form similar ester linkages with Alloc-protected residues have been less successful compared to those using the Fmoc group. ub.edu

Kinetics and Thermodynamics of Protecting Group Cleavage Reactions

The strategic utility of this compound hinges on the orthogonal nature of its protecting groups: Fmoc, Boc, and tBu. Each can be removed under specific conditions without affecting the others, allowing for precise, stepwise modifications.

Fmoc Group Cleavage: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The cleavage proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism: rsc.orgspringernature.com

Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene (B118485) ring. This is the rate-determining step. rsc.org

β-Elimination: The resulting carbanion undergoes rapid elimination to form the highly reactive dibenzofulvene (DBF) and a carbamate (B1207046) anion, which then decarboxylates to release the free amine.

The kinetics of Fmoc deprotection are generally very rapid, with half-lives (t½) often measured in seconds. rsc.org The excess amine in the cleavage solution also serves to trap the electrophilic DBF byproduct, preventing it from causing side reactions with the newly liberated amine. springernature.comacs.org

| Reagent/Condition | Model System | Half-life (t½) | Reference |

| 20% Piperidine in DMF | Resin-bound Fmoc-Val | 7 seconds | rsc.org |

| 5% Piperazine + 2% DBU in DMF | Resin-bound Fmoc-Val | < 7 seconds | rsc.org |

This table presents kinetic data for Fmoc deprotection on a model system to illustrate the rapid nature of the reaction.

Boc and tBu Group Cleavage: The tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ether groups are both acid-labile and are typically removed simultaneously during the final global deprotection step using a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.netgoogle.com

The mechanism for both groups involves protonation of the ether or carbonyl oxygen, followed by cleavage of the C-O bond to generate a stable tert-butyl cation and the deprotected amine (from Boc) or hydroxyl group (from tBu). google.compearson.com The reaction is driven by the formation of this thermodynamically stable carbocation and the gaseous byproduct isobutylene. researchgate.net

Thermodynamic studies on the cleavage of surface-grafted tert-butyl esters have shown that the reaction is influenced by the local environment. A lower activation enthalpy compared to the gas phase is observed, attributed to the polarity of the reaction site, while a negative activation entropy suggests constraints from lateral interactions in a dense molecular layer. nih.gov While specific thermodynamic data for this compound is not available, these findings suggest that the solid-phase environment during peptide synthesis can influence the energetics of deprotection. The cleavage process can be accelerated using alternative methods, such as microwave irradiation in the presence of a Lewis acid catalyst like Erbium(III) triflate, which offers a more environmentally friendly approach. organic-chemistry.org

Analysis of Potential Side Reactions and Impurity Profiles in Synthetic Pathways

Common Side Reactions:

N→O-Acyl Migration: During final acidolytic cleavage (e.g., with TFA), an acyl group can migrate from a peptide bond nitrogen to a nearby side-chain hydroxyl group (of serine or threonine). This side reaction, which forms a depsipeptide (ester) linkage, has been observed in phosphopeptide synthesis and is sequence-dependent. rsc.org While the target molecule is already a depsipeptide, this rearrangement can occur at other sites in the growing peptide chain, particularly during prolonged exposure to strong acids.

Aspartimide Formation: Although not directly involving the title compound, if an aspartic acid residue is present elsewhere in the sequence, the repetitive use of piperidine for Fmoc removal can induce the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. google.com This can lead to chain termination or rearrangement into β-aspartyl peptides.

Diketopiperazine Formation: At the dipeptide stage, after the removal of the N-terminal protecting group, the free amine can attack the C-terminal ester linkage to the solid support, cyclizing to form a diketopiperazine and cleaving the peptide from the resin. acs.org

Incomplete Coupling or Deprotection: Failure to drive coupling or deprotection reactions to completion results in deletion sequences, where one or more amino acids are missing from the final peptide. nih.gov This is a common source of impurities in solid-phase peptide synthesis (SPPS).

Impurity Profile: Impurities in the final product can originate from both the starting materials and side reactions during synthesis.

Starting Material Impurities: Commercially available Fmoc-amino acids can contain small amounts of impurities, such as free amino acids or β-alanyl derivatives, which arise during their synthesis. sigmaaldrich.com The presence of these can lead to the insertion of incorrect or additional amino acids.

Synthesis-Related Impurities: The primary impurities are often deletion sequences and products of the side reactions mentioned above. For example, transesterification can occur if alcohols are present during certain steps. nih.gov The crude peptide product after cleavage from the resin is typically a mixture that requires careful purification by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide.

| Impurity Type | Cause | Consequence |

| Deletion Sequences | Incomplete coupling or Fmoc deprotection | Peptide missing one or more residues nih.gov |

| N→O-Acyl Shift Products | Prolonged acid treatment | Isomeric depsipeptide formation rsc.org |

| Aspartimide-related Products | Piperidine treatment at Asp residues | Chain termination or β-peptide formation google.com |

| Starting Material Adducts | Impure Fmoc-amino acids | Insertion of incorrect amino acid derivatives sigmaaldrich.com |

This table summarizes common impurities and their origins in peptide synthesis.

Regioselectivity and Chemoselectivity in Transformations

The successful application of this compound in peptide synthesis is a clear demonstration of controlled regioselectivity and chemoselectivity, which are governed by its orthogonal protection scheme.

Regioselectivity: This refers to directing a reaction to a specific site within a molecule that has multiple reactive sites. In the synthesis of the dipeptide itself, the protecting groups ensure that the ester bond forms exclusively between the side-chain hydroxyl of threonine and the carboxyl group of serine. During its use in SPPS, the Fmoc group masks the amine of the serine residue, while the Boc group protects the amine of the threonine residue, preventing them from forming amide bonds until desired. This allows the free carboxylic acid of the threonine moiety to be selectively coupled to the N-terminus of a growing peptide chain.

Chemoselectivity: This is the ability to discriminate between different functional groups. The orthogonal protecting groups of this compound are key to achieving high chemoselectivity.

Fmoc vs. Boc/tBu: The base-labile Fmoc group can be selectively cleaved with piperidine without affecting the acid-labile Boc and tBu groups. researchgate.net This allows for the unmasking of the serine's α-amine for further chain elongation or side-chain modification.

Boc/tBu vs. Fmoc: Conversely, treatment with mild acid would not affect the Fmoc group, although this is a less common synthetic route. The final deprotection with strong acid (TFA) simultaneously removes the N-terminal Boc group and the side-chain tBu ether, a process that is chemoselective over the peptide bonds of the main chain. google.com

This dual protection strategy ensures that reactions occur only at the intended functional group at each step of the synthesis, minimizing unwanted byproducts and enabling the construction of highly complex and modified peptides. smolecule.com

Advanced Applications of Boc Thr Fmoc Ser Tbu Oh in Peptide and Protein Research

Strategies for Enhanced Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research, enabling the stepwise assembly of amino acids on a solid support. iris-biotech.de While highly effective, SPPS can be hampered by issues such as peptide aggregation and poor solubility of the crude product. The unique structure of Boc-Thr(Fmoc-Ser(tBu))-OH offers solutions to these problems.

Mitigation of Peptide Aggregation During Elongation

During the elongation phase of SPPS, growing peptide chains can aggregate, leading to incomplete reactions and the formation of deletion sequences. This is a particular challenge for hydrophobic sequences or those prone to forming stable secondary structures. The incorporation of isoacyl dipeptides like this compound introduces a temporary ester linkage in place of a standard amide bond. merckmillipore.comiris-biotech.de This modification disrupts the regular hydrogen bonding patterns that contribute to inter- and intra-chain aggregation, effectively acting as a "structure-breaker". merckmillipore.comsigmaaldrich.com This approach is analogous to the use of pseudoproline dipeptides, which also interrupt secondary structure formation. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By preventing aggregation, coupling efficiencies are increased, leading to a higher quality final product. iris-biotech.de

Convergent Assembly of Peptides and Proteins

For the synthesis of large peptides and proteins, a convergent or fragment condensation approach is often preferred over a linear stepwise synthesis. nih.govthieme-connect.de This method involves the synthesis and purification of smaller peptide fragments, which are then joined together. nih.govacs.org

Application in Fragment Condensation to Suppress Epimerization

A major challenge in fragment condensation is epimerization—the loss of stereochemical integrity at the C-terminal amino acid of the peptide fragment during activation for coupling. nih.gov Histidine is particularly susceptible to this side reaction. amazonaws.com The use of isoacyl dipeptides can help to mitigate this issue. By synthesizing a peptide fragment with a C-terminal isoacyl dipeptide, the risk of epimerization at the preceding residue is reduced. The ester linkage alters the electronic properties and conformation at the C-terminus, disfavoring the mechanism that leads to epimerization.

Synthesis of Depsipeptides and Ester-Linked Peptides

Depsipeptides are peptides that contain one or more ester bonds in place of amide bonds. google.com The use of this compound is a direct method for introducing an ester linkage at a specific site within a peptide sequence. merckmillipore.comiris-biotech.de This is achieved by incorporating the dipeptide into the standard SPPS protocol. The resulting product after cleavage from the resin is a depsipeptide. merckmillipore.com This methodology is valuable for creating depsipeptide analogues of native peptides to study structure-activity relationships or to enhance therapeutic properties. In some cases, the depsipeptide itself is the target molecule and not just an intermediate. The O-acyl isopeptide method, which utilizes these building blocks, provides a robust strategy for synthesizing these modified peptides. niph.go.jp

Design and Synthesis of Bio-Reversible Depsipeptide Analogues

The primary application of this compound is as a precursor for depsipeptides, which are peptide analogues containing at least one ester bond in place of a standard amide bond. The design rationale for using this building block is to overcome synthetic challenges associated with "difficult sequences," which are prone to aggregation and poor solubility during solid-phase peptide synthesis (SPPS).

The introduction of the ester linkage, or O-acyl isopeptide bond, disrupts the inter-chain hydrogen bonding that leads to peptide aggregation. peptide.com This interruption enhances the solubility of the growing peptide chain, leading to more efficient coupling reactions and higher purity of the crude product. peptide.com These building blocks are often referred to as isoacyl dipeptides. peptide.commerckmillipore.com

The synthesis involves the direct incorporation of the this compound unit into the peptide sequence using standard SPPS protocols. A key feature of the resulting depsipeptide is its "bio-reversibility." The ester bond is stable under the acidic conditions typically used for peptide cleavage from the resin and for HPLC purification. peptide.com However, when the pH is adjusted to 7.4 or higher, the depsipeptide undergoes a spontaneous and irreversible O-to-N acyl shift, converting the ester bond into a native amide bond. peptide.comnih.gov This elegant mechanism allows for the benefits of the depsipeptide structure during synthesis and purification, while ultimately yielding the desired native peptide sequence under physiological conditions.

Orthogonal Cleavage Strategies for Native Peptide Sequence Generation

The utility of this compound is critically dependent on its array of orthogonal protecting groups, which can be selectively removed under distinct chemical conditions. This orthogonality is fundamental to the stepwise elongation of the peptide and the final generation of the native sequence. The compound features three key protecting groups: the tert-butoxycarbonyl (Boc) group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the tert-butyl (tBu) group.

The this compound dipeptide is coupled onto the resin-bound peptide chain.

The N-terminal Fmoc group of the growing peptide is removed with a mild base like piperidine (B6355638) to allow for further chain elongation. The other protecting groups (Boc, tBu, and the internal Fmoc on the Ser side-chain) are stable to these conditions.

Once the full-length peptide is assembled, the final cleavage from the resin is performed using a strong acid, typically trifluoroacetic acid (TFA). This step simultaneously removes the N-terminal Boc group of the threonine and the tBu ether from the serine side-chain.

The resulting depsipeptide is then subjected to a pH of ~7.4, which triggers the O→N acyl shift, converting the ester linkage to a native amide bond and generating the final peptide sequence. peptide.com

The table below summarizes the orthogonal protecting groups and their respective cleavage reagents.

| Protecting Group | Location on Compound | Cleavage Reagent | Stability |

| Boc | N-terminus of Threonine | Strong Acid (e.g., TFA) | Stable to mild base (piperidine) |

| Fmoc | Side-chain of Serine | Mild Base (e.g., piperidine) | Stable to acid (TFA) |

| tBu | Side-chain of Serine | Strong Acid (e.g., TFA) | Stable to mild base (piperidine) |

Development of Post-Translationally Modified Peptide Analogues

Post-translational modifications such as phosphorylation are crucial for regulating protein function. Studying these modifications often requires synthetic peptides containing stable mimics of the phosphorylated residue. While this compound is not a direct phosphomimetic, the depsipeptide linkage it creates can serve as a non-hydrolyzable isostere of a phosphate (B84403) ester. This is significant because the phosphate group is often a target for phosphatases, and replacing it with a stable analogue can facilitate structural or binding studies.

The ester bond of the depsipeptide introduces a significant conformational change in the peptide backbone, similar to how phosphorylation can induce structural alterations that mediate protein-protein interactions. embopress.org In some contexts, a depsipeptide linkage has been observed as a side-product during the synthesis of phosphopeptides, highlighting the chemical similarity between the two structures. rsc.org Therefore, incorporating a depsipeptide via this compound can be a strategy to create probes that are resistant to enzymatic degradation and that can be used to investigate the structural consequences of phosphorylation at Ser/Thr sites.

The synthesis of glycopeptides and other complex glycoconjugates is often hampered by low solubility and synthetic inefficiency. rsc.org Isoacyl dipeptides like this compound have proven to be powerful tools for overcoming these challenges.

A notable application is in the synthesis of glycosylated insulin (B600854) derivatives. rsc.orgresearchgate.net In one study, researchers incorporated an isoacyl dipeptide unit at the Thr-Ser position of the insulin A-chain, a sequence known for its poor solubility. rsc.org This strategy significantly improved the efficiency of the synthesis, enabling rapid peptide elongation under flow conditions. rsc.orgresearchgate.net The use of isoacyl dipeptides is recognized as a valuable technique for the efficient synthesis of glycopeptides, which are important for developing improved peptide-based drugs. rsc.orgresearchgate.net The ability to temporarily modify the peptide backbone to enhance solubility and then revert to the native structure makes these building blocks highly valuable for accessing complex, biologically relevant glycoconjugates.

Contributions to Cyclic Peptide Synthesis Methodologies

Cyclic peptides are a major class of therapeutic molecules, and their synthesis often presents unique challenges. This compound contributes significantly to this field by facilitating the synthesis of cyclic depsipeptides, which are macrocycles containing one or more ester bonds. nih.govqyaobio.com

The incorporation of a depsipeptide linkage using this building block can serve multiple purposes in a cyclization strategy:

Pre-organization of the Linear Precursor: The ester bond alters the conformation of the linear peptide, which can pre-organize it into a structure that is more amenable to efficient macrocyclization, reducing the likelihood of competing dimerization or oligomerization. rsc.orgrsc.org

Site for Macrolactonization: The ester bond itself can be the point of ring closure. In this strategy, the linear peptide is synthesized, and then a macrolactonization reaction is performed to form the cyclic depsipeptide.

Backbone Modification: The depsipeptide linkage can be incorporated as a stable element within the ring of a cyclic peptide that is closed via a standard amide bond (macrolactamization). rsc.org This can be used to fine-tune the conformational properties and biological activity of the final cyclic product.

The use of pre-formed isoacyl dipeptides simplifies the introduction of the key ester bond, providing a reliable and efficient method for accessing the linear precursors required for the synthesis of a wide range of cyclic depsipeptide natural products and their analogues. rsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is indispensable for verifying the elemental composition and elucidating the fragmentation pathways of Boc-Thr(Fmoc-Ser(tBu))-OH. The compound has a molecular formula of C₃₁H₄₀N₂O₉ and a monoisotopic mass of 584.273376 Da. peptide.comchemsrc.com Electrospray ionization (ESI) is a commonly employed technique, typically generating protonated molecules [M+H]⁺ under positive ion mode.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides definitive structural confirmation. Key fragmentation pathways include the characteristic loss of the tert-butoxycarbonyl (Boc) group (100 Da) and the tert-butyl (tBu) group (56 Da). doaj.org Further fragmentation can involve cleavage of the ester linkage and losses related to the fluorenylmethyloxycarbonyl (Fmoc) group. doaj.orgnih.gov Analysis of these fragmentation patterns allows for precise localization of the protecting groups and confirmation of the dipeptide sequence.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₄₀N₂O₉ | peptide.com |

| Molecular Weight | 584.66 g/mol | wuxiapptec.com |

| Monoisotopic Mass | 584.273376 Da | chemsrc.com |

| Common Adduct (ESI+) | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign all proton and carbon signals and to confirm the connectivity of the molecule. scienceopen.comrsc.org

In the ¹H NMR spectrum, characteristic signals include the singlets for the nine protons of the Boc and tBu groups, which are typically found in the upfield region. scienceopen.com The aromatic protons of the Fmoc group appear as a series of multiplets in the downfield region. scienceopen.com The α-protons of the threonine and serine residues, along with the β-protons, exhibit distinct splitting patterns that are crucial for confirming the amino acid identities and the integrity of the peptide backbone. rsc.org

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the ester, carbamate (B1207046), and carboxylic acid groups. scienceopen.com The quaternary carbons of the Boc and tBu groups, as well as the aromatic carbons of the Fmoc group, are also readily identifiable. scienceopen.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the ester linkage between the serine and threonine residues and the correct placement of all protecting groups. rsc.org

| Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~1.4 | tBu (Boc and tBu ethers) |

| ¹H | ~4.2 - 4.4 | Fmoc CH and CH₂ |

| ¹H | ~7.3 - 7.8 | Fmoc aromatic protons |

| ¹³C | ~28 | tBu methyls |

| ¹³C | ~80 | tBu quaternary carbons |

| ¹³C | ~120 - 144 | Fmoc aromatic carbons |

| ¹³C | ~156, ~170 | Carbonyls (carbamate, ester, acid) |

Chromatographic Purity Analysis and Isolation Methodologies

The purity of this compound is paramount for its successful application in peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of this compound. rsc.orgrsc.org A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often containing a small amount of trifluoroacetic acid (TFA) to improve peak shape. rsc.org The high hydrophobicity imparted by the Fmoc, Boc, and tBu groups results in a significant retention time. Purity levels are generally expected to be greater than 95%, and often exceed 98%. wuxiapptec.comcem.com

For the isolation and purification of this compound after its synthesis, column chromatography on silica (B1680970) gel is a common methodology. scienceopen.comrsc.org The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol, is optimized to achieve efficient separation of the desired product from any unreacted starting materials or side-products. The progress of the purification is monitored by thin-layer chromatography (TLC).

Chiroptical Spectroscopy for Stereochemical Confirmation

The CD spectrum of a peptide is highly sensitive to its secondary structure and the stereochemistry of its constituent amino acids. researchgate.netacs.org While a dipeptide like this compound does not form a stable secondary structure like an α-helix or β-sheet, its CD spectrum will exhibit characteristic bands that are a composite of the contributions from the individual chiral centers and the chromophoric protecting groups. nih.govresearchgate.net The spectrum is typically measured in the far-UV region (around 190-250 nm). nih.gov Comparison of the experimental CD spectrum with that of a reference standard or with theoretically calculated spectra can provide confirmation of the correct L,L-stereochemistry. rsc.org Additionally, specific rotation measurements using a polarimeter can serve as a quality control parameter to ensure enantiomeric purity. sigmaaldrich.com

Computational and Theoretical Investigations of Boc Thr Fmoc Ser Tbu Oh and Its Peptide Constructs

Molecular Modeling and Conformational Analysis of Depsipeptide Linkages

The strategic replacement of an amide bond with an ester linkage introduces significant changes to the local stereochemistry and hydrogen-bonding capabilities of a peptide backbone. Molecular modeling and conformational analysis are crucial for understanding these perturbations. Unlike the planar trans configuration typical of an amide bond, the ester linkage in a depsipeptide has a different geometry and rotational freedom, which disrupts regular secondary structures like β-sheets that are responsible for aggregation. merckmillipore.com

Studies comparing depsipeptides to their native peptide counterparts reveal that the elimination of the amide N-H hydrogen bond donor at the ligation site prevents the formation of key hydrogen bonds that stabilize structures such as β-turns. nih.gov For example, conformational analysis using Nuclear Magnetic Resonance (NMR) and molecular dynamics (MD) simulations on depsipeptide analogues has shown that they often exist as a mixture of multiple conformations in solution, in contrast to the single, dominant conformation frequently observed for the native peptide. escholarship.org This increased conformational heterogeneity is a direct result of the altered bond geometry and is a key factor in disrupting the ordered self-assembly that leads to aggregation.

| Property | Standard Amide Linkage (e.g., -Thr-Ser-) | Depsipeptide Linkage (e.g., -Thr-O-Ser-) | Reference |

|---|---|---|---|

| Bond Type | Amide (CO-NH) | Ester (CO-O) | merckmillipore.com |

| Hydrogen Bonding | Contains N-H donor and C=O acceptor | Contains C=O acceptor only; lacks N-H donor | nih.gov |

| Backbone Geometry | Typically planar and trans; restricted rotation | More rotational freedom around the C-O bond | nih.govescholarship.org |

| Impact on Secondary Structure | Participates in stabilizing structures (β-sheets, α-helices) | Disrupts regular hydrogen-bonding patterns, inhibiting β-sheet formation | merckmillipore.compeptide.com |

| Conformational State | Often adopts a single, low-energy conformation | Tends to exist as an ensemble of multiple conformations | escholarship.org |

Simulation of Peptide Aggregation Inhibition Mechanisms

The primary function of incorporating an isoacyl dipeptide like Boc-Thr(Fmoc-Ser(tBu))-OH is to prevent aggregation during peptide synthesis. Computational simulations are key to elucidating the precise molecular mechanisms behind this inhibition. Aggregation, particularly in amyloidogenic peptides, is driven by the formation of intermolecular hydrogen bonds that lock peptide chains into highly ordered β-sheet structures. researchgate.netuu.nl

Simulations demonstrate that introducing a depsipeptide "kink" into the peptide backbone effectively disrupts this process. By replacing a crucial amide hydrogen bond donor with an ester oxygen, the depsipeptide linkage acts as a "β-sheet breaker." merckmillipore.comuu.nl Molecular dynamics simulations of depsipeptide-containing peptides show a marked reduction in the propensity to form stable, intermolecular β-sheets compared to their native counterparts. The modified peptides are shown to be more dynamic and soluble, properties that are directly linked to their monomeric state. researchgate.net

A well-documented example is the use of an O-acyl isopeptide to synthesize the highly aggregation-prone Islet Amyloid Polypeptide (IAPP). The depsipeptide version of IAPP remained unstructured and monomeric under conditions where the native peptide would rapidly aggregate. researchgate.net Computational models can quantify this effect by calculating the free energy of association between peptide chains, demonstrating a higher energetic barrier for the aggregation of depsipeptide analogues. These simulations confirm that the ester bond serves as a temporary solubilizing modification that can be reversed after purification.

| Peptide Property | Effect of Depsipeptide Linkage | Underlying Mechanism | Reference |

|---|---|---|---|

| Aggregation Propensity | Significantly reduced | Disruption of intermolecular hydrogen bonding required for β-sheet formation. | merckmillipore.compeptide.com |

| Solubility | Markedly increased | Inhibition of self-assembly into insoluble aggregates; increased conformational flexibility. | merckmillipore.comresearchgate.net |

| Secondary Structure | Predominantly unstructured or random coil | The ester "kink" prevents the adoption of regular, ordered secondary structures. | researchgate.net |

| Purification Efficiency | Improved | The monomeric and soluble nature of the depsipeptide allows for easier handling and purification via HPLC. | merckmillipore.compeptide.com |

Quantum Chemical Calculations for Reaction Pathway Prediction

After a depsipeptide is synthesized and purified, it must be converted into its native amide form. This occurs through a spontaneous, intramolecular O-to-N acyl shift, where the free amino group of the N-terminal residue attacks the ester carbonyl, proceeding through a cyclic transition state to form the thermodynamically more stable amide bond. peptide.comresearchgate.net Quantum chemical calculations are essential for predicting the feasibility and kinetics of this critical reaction.

Methods such as Density Functional Theory (DFT) are employed to model the entire reaction pathway. nih.govscience.gov These calculations can determine the relative energies of the starting depsipeptide, the cyclic transition state, and the final native peptide. The activation energy (the energy barrier of the transition state) is a key output, as it governs the rate of the reaction. researchgate.net Studies have shown that this acyl shift is highly dependent on pH; at neutral or slightly basic pH (around 7.4), the N-terminal amine is deprotonated and thus sufficiently nucleophilic to initiate the attack, leading to a rapid conversion. researchgate.net

Quantum chemical models can explore how modifications to the dipeptide structure—such as changes in the side chains or protecting groups—influence the stability of the transition state and, consequently, the reaction rate. researchgate.net This predictive power allows for the fine-tuning of isoacyl dipeptides for specific applications where a faster or slower conversion rate might be desired.

| Stage of Reaction Pathway | Description | Information from Quantum Calculations | Reference |

|---|---|---|---|

| Initial State | Depsipeptide with protonated N-terminus (at acidic pH) or neutral N-terminus (at basic pH). | Ground state energy; geometric parameters (bond lengths, angles). | researchgate.net |

| Transition State | Cyclic intermediate where the N-terminal amine attacks the ester carbonyl. | Activation Energy (Ea); transition state geometry; prediction of reaction rate. | researchgate.net |

| Final State | Native peptide with a newly formed, stable amide bond. | Product ground state energy; overall reaction thermodynamics (ΔG). | science.govresearchgate.net |

Rational Design of Next-Generation Isoacyl Dipeptide Analogues

The insights gained from computational and theoretical investigations provide a powerful platform for the rational design of new isoacyl dipeptide building blocks with enhanced properties. The goal is to create analogues that offer greater control over the synthesis and conversion processes. The design process is a feedback loop where computational modeling predicts the properties of novel analogues, which are then synthesized and experimentally validated.

One avenue of design focuses on modulating the rate of the O-to-N acyl shift. By introducing electron-withdrawing or -donating groups onto the side chains of the amino acids within the dipeptide, it is possible to tune the electrophilicity of the ester carbonyl and the nucleophilicity of the attacking amine. Quantum chemical calculations can screen virtual libraries of such analogues to predict their conversion kinetics before any synthetic work is undertaken.

Another strategy involves enhancing the aggregation-disrupting capabilities of the dipeptide. MD simulations can be used to assess how different side chains or the incorporation of unnatural amino acids affect the conformational ensemble of the depsipeptide. For instance, introducing bulkier side chains near the ester linkage could create greater steric hindrance, further preventing peptide chain association. researchgate.net This computational-led approach accelerates the development of next-generation reagents like this compound, leading to more robust and versatile tools for the synthesis of challenging peptides.

| Design Goal | Proposed Molecular Modification | Primary Computational Tool | Reference |

|---|---|---|---|

| Tunable Conversion Rate | Introduce electron-withdrawing/donating groups on side chains to alter electronics. | Quantum Chemical Calculations (e.g., DFT) to model transition state energies. | nih.govresearchgate.net |

| Enhanced Aggregation Disruption | Incorporate bulky or conformationally constrained residues to increase steric hindrance. | Molecular Dynamics (MD) simulations to analyze conformational flexibility and peptide-peptide interactions. | escholarship.orgresearchgate.net |

| Improved Stability | Modify the dipeptide backbone to increase stability to premature cleavage or side reactions. | Quantum Chemical Calculations to investigate degradation pathways. | science.gov |

| Broader Sequence Compatibility | Design analogues for different amino acid pairs beyond Ser and Thr. | MD and QM/MM simulations to assess performance in diverse peptide sequence contexts. | merckmillipore.com |

Future Perspectives and Emerging Research Avenues

Innovations in Protecting Group Strategies for Complex Amino Acid Derivatives

The synthesis of peptides with intricate architectures, such as those incorporating building blocks like Boc-Thr(Fmoc-Ser(tBu))-OH, is critically dependent on the strategic use of protecting groups. The combination of the acid-labile Boc and tBu groups with the base-labile Fmoc group is a classic example of an orthogonal protection strategy, which allows for the selective deprotection and manipulation of different functional groups within the same molecule. jocpr.comscispace.com Future research is focused on expanding this chemical toolbox to provide even greater flexibility and efficiency.

Innovations are moving towards the development of protecting groups that can be removed under exceptionally mild and specific conditions, minimizing side reactions in sensitive and complex peptide sequences. csic.es For instance, researchers are exploring alternatives to the common carbamate-based protectors like Fmoc and Boc. csic.es New groups, such as those derived from barbituric and thiobarbituric acids (e.g., DMB and DETB), have been shown to be stable under standard synthesis conditions but can be cleaved with mild solutions of hydrazine (B178648) or hydroxylamine. csic.es Another promising area is the development of azide-bearing protecting groups, which are stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. google.com These azide (B81097) groups can be removed using specific reducing agents, adding another layer of orthogonality crucial for the synthesis of peptides with multiple modification sites. google.com Such advancements will be vital for efficiently incorporating complex units like this compound and its analogues into larger biomolecules. researchgate.net

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | α-Amino | Moderate Acid (e.g., TFA) | Fmoc, Alloc, Z (H₂/Pd) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Boc, tBu, Trt |

| tert-Butyl | tBu | Side Chain (Ser, Thr, Asp, Glu, Tyr) | Strong Acid (e.g., TFA) | Fmoc, Alloc |

| Benzyloxycarbonyl | Z | α-Amino, Side Chain (Lys) | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc, tBu |

| Allyloxycarbonyl | Alloc | α-Amino, Side Chain (Lys) | Pd(0) Catalysis | Boc, Fmoc, tBu |

| Azidomethylene | Azm | Side Chain (Ser, Thr, Tyr) | Mild Reduction (e.g., Phosphines) | Boc, Fmoc, tBu, Bn |

Expanded Applications in Bioconjugation and Probe Development

Building blocks like this compound are synthetic precursors that can mimic post-translational modifications (PTMs), where one amino acid is modified by another. The ability to synthetically install such a dipeptide unit at a specific site in a peptide chain is invaluable for studying the biological roles of complex PTMs.

Future applications will leverage the orthogonal protecting groups for site-selective bioconjugation. For example, after incorporating the this compound unit into a peptide, the Fmoc group on the serine side chain could be selectively removed, exposing a primary amine. This amine can then be specifically targeted for the attachment of reporter molecules, such as fluorophores, biotin (B1667282) tags, or affinity labels, creating highly sophisticated molecular probes. These probes can be used to investigate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways with high precision. Furthermore, the development of novel protecting groups, such as those that are photolabile or removed by specific enzymes, will further enhance the ability to create complex bioconjugates for applications in diagnostics and targeted drug delivery. researchgate.net The use of such building blocks is critical for synthesizing peptide conjugates and exploring their therapeutic potential as anti-cancer or anti-viral agents. smolecule.com

| Application Area | Strategy | Potential Outcome |

|---|---|---|

| Fluorescent Probes | Selective deprotection of Fmoc group and coupling with a fluorescent dye. | Enables visualization of peptide localization and dynamics in cells via fluorescence microscopy. |

| Affinity Labeling | Attachment of a reactive group to the unmasked Serine amine. | Allows for covalent labeling and identification of binding partners or enzyme active sites. |

| Targeted Drug Delivery | Conjugation of a cytotoxic drug to the peptide via the side chain. | Creates a peptide-drug conjugate that can selectively deliver a therapeutic payload to target cells. |

| Surface Immobilization | Linking the peptide to a solid support or microarray surface. | Facilitates the development of peptide-based biosensors and diagnostic arrays. |

Integration with Automated Chemical Synthesis Platforms

The progression of automated peptide synthesis has revolutionized the production of complex peptides. fiveable.me Modern synthesizers, particularly those utilizing fast-flow technologies, can significantly reduce the time required for chain assembly, with some systems adding an amino acid every few minutes or even faster. scispace.comresearchgate.net A key area of future research is the optimization of conditions for the efficient incorporation of large, sterically hindered, and non-canonical building blocks like this compound into these automated platforms.

This requires the use of highly efficient coupling reagents, such as HATU, which are capable of promoting amide bond formation even with challenging amino acids. luxembourg-bio.com Research will focus on fine-tuning reaction parameters within automated systems—including temperature, flow rates, and reagent concentrations—to maximize the coupling efficiency of complex derivatives while ensuring the stability of sensitive functionalities, like the ester bond in this compound. scispace.com The ultimate goal is to develop robust, generalized protocols for automated fast-flow peptide synthesis (AFPS) that allow non-experts to reliably produce long and complex peptide chains incorporating a wide variety of modified residues, thereby accelerating research in structural biology, drug discovery, and materials science. scispace.comresearchgate.net

| Feature | Description | Relevance to Complex Building Blocks |

|---|---|---|

| Fast-Flow Technology | Uses continuous flow of reagents over a solid support, often at elevated temperatures (up to 90°C). scispace.com | Reduces cycle times dramatically but requires building blocks to be stable at higher temperatures. |

| High-Efficiency Coupling Reagents | Utilizes potent activators like HATU or HBTU to drive reactions to completion. luxembourg-bio.com | Essential for overcoming the steric hindrance associated with large, multi-functional derivatives. |

| In-line Monitoring | Integration of real-time analytical techniques (e.g., UV-Vis) to monitor reaction completeness. | Allows for optimization of coupling times and ensures successful incorporation of each unit. |

| Flexible Software Control | Advanced software allows for customized protocols with variable reaction times and conditions for specific residues. researchgate.net | Enables tailored routines to handle the unique chemical properties of non-canonical building blocks. |

Exploration in Peptide Macrocyclization and Conformational Constraints

Imposing conformational constraints on peptides is a powerful strategy to enhance their biological activity, stability, and receptor selectivity. nih.govnih.govencyclopedia.pub Macrocyclization is a primary method for achieving this, but the process can be challenging due to the entropic penalty of bringing the peptide's termini together. acs.orguni-kiel.de Future research will increasingly explore the use of unique amino acid derivatives to facilitate and control these cyclization reactions.

Threonine and serine derivatives are central to a key strategy involving "pseudoprolines," which are oxazolidine (B1195125) structures that act as removable "turn inducers." uni-kiel.deresearchgate.net By incorporating a pseudoproline into a linear peptide, a cis-amide bond is favored, which pre-organizes the peptide backbone into a conformation conducive to cyclization, often leading to significantly higher yields. researchgate.netacs.org After the macrocycle is formed, the pseudoproline can be cleaved under acidic conditions to regenerate the native threonine or serine residue. uni-kiel.de While this compound is not itself a pseudoproline, its threonine component makes it a candidate for conversion into such a turn-inducing element. Moreover, the inherent bulk and defined stereochemistry of the side chain in this compound can act as a powerful conformational constraint on its own, limiting the rotational freedom of the peptide backbone and helping to define a specific three-dimensional structure. researchgate.net Exploring how such complex side chains influence peptide folding and their compatibility with various macrocyclization techniques is a promising avenue for designing next-generation peptide therapeutics with precisely controlled shapes and functions. nih.govresearchgate.net

| Benefit | Mechanism | Reference |

|---|---|---|

| Increased Binding Affinity | Reduces the entropic penalty upon binding to a receptor by pre-organizing the peptide in its bioactive conformation. | encyclopedia.pubresearchgate.net |

| Enhanced Proteolytic Stability | A rigid structure can prevent the peptide from adopting the extended conformation required to fit into a protease's active site. | encyclopedia.pub |

| Improved Receptor Selectivity | Locking the peptide into a specific shape can disfavor binding to off-target receptors that recognize different conformations. | nih.govresearchgate.net |

| Increased Biological Half-Life | Greater stability against enzymatic degradation leads to a longer duration of action in the body. | nih.gov |

Q & A

Q. What is the role of the Boc and Fmoc protecting groups in Boc-Thr(Fmoc-Ser(tBu))-OH during peptide synthesis?

The Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are orthogonal protecting groups that prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). The Boc group on threonine is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), while the Fmoc group on serine is removed via piperidine in a mild, base-sensitive process. This sequential deprotection allows selective amino acid coupling, minimizing side reactions like premature deprotection or racemization .

Q. What are the critical steps in synthesizing this compound?

Synthesis involves:

- Protection of serine : Introducing Fmoc and tBu groups to block the hydroxyl and amine groups.

- Protection of threonine : Adding the Boc group to the amine.

- Coupling : Forming a peptide bond between threonine and serine residues using activating agents like HBTU or DIC.

- Purification : Chromatography or crystallization to isolate the product. These steps ensure functional group stability and high purity for subsequent peptide elongation .

Q. How does this compound compare to structurally similar compounds in peptide synthesis?

The compound’s unique combination of Boc and Fmoc groups distinguishes it from analogs:

| Compound | Protecting Groups | Key Difference |

|---|---|---|

| Boc-Thr(Fmoc-Ser)-OH | Lacks tBu on serine | Reduced steric protection for hydroxyl |

| Fmoc-Thr(Fmoc-Ser(tBu))-OH | Dual Fmoc groups | Incompatible with standard SPPS cycles |

| The Boc/Fmoc/tBu triad balances stability and reactivity, enabling complex peptide assembly . |

Advanced Research Questions

Q. How can researchers optimize orthogonal deprotection of Boc and Fmoc groups to minimize side reactions?

- Deprotection order : Remove Fmoc first (20% piperidine in DMF) before cleaving Boc with TFA.

- Kinetic monitoring : Use UV spectroscopy (Fmoc removal at 301 nm) to confirm step completion.

- Side reaction mitigation : Add scavengers (e.g., triisopropylsilane) during TFA treatment to prevent carbocation-mediated side reactions. Studies show that improper sequencing (e.g., premature Boc cleavage) can lead to >15% yield loss due to unintended aggregation .

Q. What experimental strategies improve coupling efficiency when using this compound in SPPS?

- Activation agents : HBTU/HOBt or OxymaPure/DIC systems enhance coupling rates by stabilizing reactive intermediates.

- Solvent optimization : Anhydrous DMF or NMP improves solubility of protected residues.

- Temperature control : Elevated temperatures (40–50°C) reduce steric hindrance from tBu groups. Data from Králová et al. (2017) demonstrated a 30% increase in coupling efficiency using HBTU over DCC in morpholine derivative synthesis .

Q. How do structural modifications (e.g., tBu on serine) influence peptide conformation and stability?

The tBu group on serine:

- Steric effects : Enhates β-sheet propensity by restricting side-chain mobility.

- Solubility : Reduces aqueous solubility but improves stability in organic solvents.

- Self-assembly : Kshtriya et al. (2021) observed tBu-driven fibril formation in Fmoc-Ser(tBu)-OH derivatives, suggesting applications in nanomaterials .

Q. What analytical methods are critical for characterizing this compound and its intermediates?

- HPLC : Purity assessment (>98% by reverse-phase C18 columns).

- Mass spectrometry (MS) : Confirm molecular weight (584.66 Da) and detect impurities.

- NMR : Verify stereochemistry (e.g., ¹H-NMR for tert-butyl protons at 1.2–1.4 ppm).

- Titration : Quantify free amine content to assess coupling efficiency .

Methodological Troubleshooting

Q. How should researchers address low yields during this compound synthesis?

- Impurity analysis : Use TLC or HPLC to identify truncated sequences or deprotection byproducts.

- Activation issues : Replace aged coupling reagents; test fresh HOBt or OxymaPure.

- Solvent dryness : Ensure anhydrous conditions via molecular sieves or inert gas purging. A study using 20% Boc-Thr(tBu)-OH as a ligand showed a 45% conversion rate improvement over ligand-free conditions .

Q. What steps validate the integrity of this compound in long-term storage?

Q. How can computational modeling aid in predicting this compound reactivity?

- Molecular dynamics (MD) : Simulate steric effects of tBu groups on coupling kinetics.

- Density functional theory (DFT) : Calculate activation energies for deprotection steps.

- Machine learning : Train models on SPPS datasets to predict optimal reaction conditions.

These approaches reduce empirical trial-and-error, saving ~30% of lab time in pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.